Cas no 2845-89-8 (3-Chloroanisole)

3-Chloroanisole 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-methoxybenzene
- M-CHLOROANISOLE
- 3-CHLOROANISOL
- 3-CHLOROANISOLE
- 1-chloro-3-methoxy-benzen
- Anisole, m-chloro-
- m-Chlorophenyl methyl ether
- meta-Chloroanisole
- 1-chloro-3-methoxy-benzene
- 3-methoxychlorobenzene
- 3-methoxyphenyl chloride
- Anisole,m-chloro
- Benzene,1-chloro-3-methoxy
- Benzene, 1-chloro-3-methoxy-
- YUKILTJWFRTXGB-UHFFFAOYSA-N
- 3-anisolyl chloride
- PubChem3615
- 3-Chloromethoxybenzene
- m-methoxyphenyl chloride
- KSC490I8R
- BCP24449
- TRA004
- 3-Chloroanisole, Vetec(TM) reagent grade, 98%
- CS-W018269
- SY009231
- DTXCID9037820
- 2,1,3-Benzothiadiazole-4-propanoicacid,a-[[(2-hydroxyphenyl)methylene]amino]-
- F13566
- EINECS 220-642-7
- 2845-89-8
- EN300-16118
- SCHEMBL70822
- DTXSID7062667
- 3-Chloroanisole, 98%
- AKOS008947783
- NS00028488
- GS-3089
- MFCD00000591
- SCHEMBL12015248
- W-107042
- 3-Chloroanisole
-
- MDL: MFCD00000591
- インチ: 1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
- InChIKey: YUKILTJWFRTXGB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])[H]
- BRN: 2041497
計算された属性
- せいみつぶんしりょう: 142.01900
- どういたいしつりょう: 142.0185425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 9.2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 1.164 g/mL at 25 °C(lit.)
- ゆうかいてん: 25°C
- ふってん: 193 °C(lit.)
- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
- 屈折率: n20/D 1.536(lit.)
- ようかいど: 235mg/l
- PSA: 9.23000
- LogP: 2.34860
- ようかいせい: 使用できません
3-Chloroanisole セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
-
危険物標識:
- セキュリティ用語:S23;S24/25
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
3-Chloroanisole 税関データ
- 税関コード:29093090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-Chloroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16118-2.5g |
1-chloro-3-methoxybenzene |
2845-89-8 | 95% | 2.5g |
$27.0 | 2023-02-09 | |
Fluorochem | 118300-1g |
3-Chloroanisole |
2845-89-8 | 99% | 1g |
£10.00 | 2022-02-28 | |
abcr | AB112129-100 g |
3-Chloroanisole, 98%; . |
2845-89-8 | 98% | 100g |
€122.10 | 2023-04-05 | |
Apollo Scientific | OR1078-50g |
3-Chloroanisole |
2845-89-8 | 50g |
£17.00 | 2025-02-19 | ||
Chemenu | CM251918-500g |
1-Chloro-3-methoxybenzene |
2845-89-8 | 95+% | 500g |
$153 | 2021-06-16 | |
TRC | C382245-1g |
3-Chloroanisole |
2845-89-8 | 1g |
$ 50.00 | 2022-06-06 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106486-100g |
3-Chloroanisole |
2845-89-8 | 98% | 100g |
¥247.90 | 2023-09-03 | |
abcr | AB112129-50 g |
3-Chloroanisole, 98%; . |
2845-89-8 | 98% | 50g |
€69.00 | 2022-06-12 | |
Apollo Scientific | OR1078-250g |
3-Chloroanisole |
2845-89-8 | 250g |
£73.00 | 2025-02-19 | ||
Enamine | EN300-16118-1.0g |
1-chloro-3-methoxybenzene |
2845-89-8 | 95% | 1g |
$0.0 | 2023-06-07 |
3-Chloroanisole 関連文献
-
1. Highly active, separable and recyclable bipyridine iridium catalysts for C–H borylation reactionsHind Mamlouk,Jakkrit Suriboot,Praveen Kumar Manyam,Ahmed AlYazidi,David E. Bergbreiter,Sherzod T. Madrahimov Catal. Sci. Technol. 2018 8 124
-
You Chen,Hui Peng,Yun-Xiao Pi,Tong Meng,Ze-Yu Lian,Meng-Qi Yan,Yan Liu,Sheng-Hua Liu,Guang-Ao Yu Org. Biomol. Chem. 2015 13 3236
-
Asha Kadam,Mylinh Nguyen,Michael Kopach,Paul Richardson,Fabrice Gallou,Zhao-Kui Wan,Wei Zhang Green Chem. 2013 15 1880
-
4. Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenolsThanh Truong,Olafs Daugulis Chem. Sci. 2013 4 531
-
Daniele Cartagenova,Stephan Bachmann,Kurt Püntener,Michelangelo Scalone,Mark A. Newton,Fabio A. Peixoto Esteves,Thomas Rohrbach,Patrik P. Zimmermann,Jeroen A. van Bokhoven,Marco Ranocchiari Catal. Sci. Technol. 2022 12 954
-
Hang Yu,Zhong-Xia Wang Org. Biomol. Chem. 2021 19 9723
-
7. Highly active, separable and recyclable bipyridine iridium catalysts for C–H borylation reactionsHind Mamlouk,Jakkrit Suriboot,Praveen Kumar Manyam,Ahmed AlYazidi,David E. Bergbreiter,Sherzod T. Madrahimov Catal. Sci. Technol. 2018 8 124
-
Elaine Crosbie,Alan R. Kennedy,Robert E. Mulvey,Stuart D. Robertson Dalton Trans. 2012 41 1832
-
Carlotta Raviola,Maurizio Fagnoni Photochem. Photobiol. Sci. 2018 17 107
-
Hang Yu,Zhong-Xia Wang Org. Biomol. Chem. 2021 19 9723
3-Chloroanisoleに関する追加情報
3-Chloroanisole: A Comprehensive Overview
3-Chloroanisole, also known by its CAS number CAS No 2845-89-8, is a chemical compound with the molecular formula C7H7ClO. It belongs to the class of aromatic ethers and is widely recognized for its unique chemical properties and applications in various industries. This compound is derived from anisole, which is a methoxy derivative of aniline, with a chlorine atom substituted at the meta position of the aromatic ring. The substitution at the meta position imparts distinct electronic and steric effects, making 3-Chloroanisole a valuable compound in both academic and industrial research.
The synthesis of 3-Chloroanisole typically involves the chlorination of anisole under controlled conditions. This process can be achieved through electrophilic substitution reactions, where a chlorine atom replaces a hydrogen atom on the aromatic ring. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in ensuring high yield and purity of the product. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for synthesizing CAS No 2845-89-8, reducing production costs and minimizing waste generation.
3-Chloroanisole exhibits several interesting physical and chemical properties that make it suitable for various applications. It is a colorless to pale yellow liquid with a characteristic odor. The compound has a boiling point of approximately 140°C at standard atmospheric pressure and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane, chloroform, and ethanol. Its chemical stability under normal conditions makes it ideal for use in pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, there has been significant interest in exploring the biological activities of 3-Chloroanisole. Studies have shown that this compound possesses potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Researchers have also investigated its role as a precursor in the synthesis of more complex molecules with therapeutic applications. For instance, derivatives of CAS No 2845-89-8 have been explored for their ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.
The application of 3-Chloroanisole extends beyond pharmaceuticals into the field of materials science. It has been used as a building block in the synthesis of advanced materials, including polymers and nanoparticles. Its ability to undergo various types of chemical reactions, such as nucleophilic substitution and coupling reactions, makes it versatile in creating functional materials with tailored properties. Recent research has focused on utilizing CAS No 2845-89-8 in the development of stimuli-responsive materials that can respond to external stimuli like temperature or pH changes.
In terms of environmental impact, 3-Chloroanisole has been studied for its biodegradability and toxicity profiles. Experimental data indicate that the compound undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, its persistence in certain environmental matrices raises concerns about long-term ecological effects. Regulatory agencies have implemented guidelines to ensure safe handling and disposal practices for this compound.
The demand for CAS No 2845-89-8 continues to grow due to its diverse applications across multiple industries. As technology advances, new methods for synthesizing this compound are being developed to enhance efficiency and reduce environmental footprint. Additionally, ongoing research into its biological and material properties is expected to uncover novel uses that further expand its utility.
In conclusion, 3-Chloroanisole, or CAS No 2845-89-8, is a versatile compound with significant potential in various fields due to its unique chemical properties and diverse applications. Its role as a key intermediate in pharmaceuticals, agrochemicals, and materials science underscores its importance in modern chemistry. As research progresses, it is anticipated that new insights into its properties will lead to innovative solutions addressing current challenges in these industries.
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